Dianhydrogalactitol (VAL-083) is a bi-functional alkylating agent that exhibits potent antineoplastic activity against a variety of cancer cell lines. [, , , , ] It is a small, water-soluble molecule that readily crosses the blood-brain barrier, accumulating in brain tumor tissue, making it a promising candidate for targeting brain malignancies like glioblastoma (GBM) and medulloblastoma. [, , , , , , ]
Molecular Structure Analysis
Dianhydrogalactitol primarily acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA. [, , , , , ] It specifically targets the N7 position of guanine, leading to the formation of interstrand crosslinks. [, , , , , ] The precise reaction mechanism and kinetic parameters are not detailed in the abstracts.
Mechanism of Action
N7-Guanine Alkylation: Dianhydrogalactitol forms interstrand crosslinks at the N7 position of guanine in DNA. [, , , , , ] This differs from agents like temozolomide that target the O6 position of guanine. [, ]
DNA Double-Strand Breaks: The interstrand crosslinks induced by dianhydrogalactitol disrupt DNA replication, leading to the formation of double-strand breaks (DSBs). [, , , , , , ]
Cell Cycle Arrest: The presence of DSBs triggers cell cycle checkpoints, leading to a persistent arrest in the S/G2 phase of the cell cycle. [, , , , , , ]
Activation of DNA Repair Pathways: Dianhydrogalactitol treatment activates the homologous recombination (HR) DNA repair pathway. [, , ] This suggests HR as the primary pathway for repairing dianhydrogalactitol-induced DNA lesions.
Apoptosis: The persistence of irreparable DSBs and sustained cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells. [, , , , , , ]
Overcoming MGMT-Mediated Chemoresistance: Dianhydrogalactitol retains activity against cancer cells expressing the DNA repair enzyme O6-methylguanine DNA methyltransferase (MGMT), overcoming the resistance often observed with temozolomide and nitrosoureas. [, , , , , , , , ]
Targeting Tumors with Impaired Homologous Recombination: Dianhydrogalactitol exhibits increased potency in cancer cells with deficiencies in the HR DNA repair pathway, making it a potential treatment option for tumors with HR defects. [, ]
Combination Therapy with Other Anticancer Agents: Dianhydrogalactitol shows synergistic activity with other DNA-targeting agents, including topoisomerase inhibitors (etoposide, camptothecin) and PARP inhibitors (olaparib, veliparib, talazoparib). [, , , , ] This synergy suggests potential for developing more effective combination treatment strategies.
Radiosensitization: Dianhydrogalactitol acts as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. [, , , , , ] This indicates potential for combining dianhydrogalactitol with radiation to improve treatment outcomes.
Targeting Cancer Stem Cells: Dianhydrogalactitol demonstrates activity against cancer stem cells (CSCs), which are often resistant to conventional therapies and contribute to tumor recurrence. [, , , , , ]
Real-world Examples:
Clinical Trials for GBM: Dianhydrogalactitol is currently being investigated in various clinical trials for the treatment of GBM, including both newly diagnosed and recurrent disease. [, , , , , , , , , , , , , ]
Treatment of Other Cancers: Historical clinical trials have shown the efficacy of dianhydrogalactitol in other cancer types, including lung cancer, leukemia, cervical cancer, and ovarian cancer. [, ]
Expanded Access Program for Recurrent GBM: An expanded access program has provided dianhydrogalactitol to patients with recurrent GBM who were not eligible for clinical trials, demonstrating potential benefits in this challenging patient population. []
Future Directions
Investigating the Role of Glucose Transporters in Brain Penetration: While initial studies did not support the involvement of SGLT1 or SGLT2 in dianhydrogalactitol's brain uptake, further research into other glucose transporters, such as GLUT1, is warranted. []
Expanding Clinical Applications: Exploring the use of dianhydrogalactitol in other cancer types with unmet medical needs, such as pediatric brain tumors like DIPG, is crucial. [, , ]
Related Compounds
Cisplatin
Relevance: Cisplatin is frequently compared to Dianhydrogalactitol in the research, particularly concerning ovarian cancer and non-small cell lung cancer (NSCLC) [, , , ]. Although both drugs induce DNA crosslinks, they differ in their mechanism of action. Cisplatin primarily forms intrastrand crosslinks, while Dianhydrogalactitol forms interstrand crosslinks, resulting in a distinct anti-cancer activity profile [, , ]. Additionally, studies suggest that Dianhydrogalactitol can circumvent cisplatin resistance and may be less dependent on p53 status for its cytotoxic effects [, , ]. This distinction makes Dianhydrogalactitol a potential alternative in platinum-resistant cancers or those with compromised p53 function.
Etoposide
Relevance: Research suggests a potential synergistic effect when Dianhydrogalactitol is combined with etoposide [, ]. This synergistic effect is attributed to their distinct mechanisms of action and suggests the possibility of enhanced anti-cancer activity when used in combination.
Camptothecin
Relevance: Similar to etoposide, Dianhydrogalactitol exhibits potential synergy when combined with camptothecin [, ]. This synergistic interaction is attributed to their distinct mechanisms of action on DNA, suggesting a potential therapeutic advantage in combination treatments.
Olaparib
Relevance: Studies have shown that combining Dianhydrogalactitol with olaparib can lead to superadditivity in their cytotoxic effects [, ]. This observation suggests a potential therapeutic advantage in combining these agents, leading to enhanced cancer cell death.
Veliparib
Relevance: Similar to olaparib, combining Dianhydrogalactitol with veliparib exhibits superadditivity in its cytotoxic effects []. This finding suggests a potential therapeutic advantage in using these agents in combination, possibly leading to a more effective treatment strategy.
Talazoparib
Relevance: Research indicates a superadditive effect when combining Dianhydrogalactitol with talazoparib []. This superadditivity suggests a potential therapeutic benefit in combining these agents, leading to enhanced cancer cell death.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tilbroquinol is a member of quinolines and an organohalogen compound. Tilbroquinol was approved in France, Morocco, and Saudi Arabia but it has been withdrawn in France and Saudi Arabia markets mainly due to its hepatotoxicity risk outweighing the drug benefit. In Morocco, the drug has been limited to use in the treatment of intestinal amoebiasis.
Tilfrinib is an inhibitor of breast tumor kinase/protein tyrosine kinase 6 (BRK/PTK6; IC50 = 3.15 nM). It is selective for BRK/PTK6 over HER2 (IC50 = 1,300 nM). Tilfrinib inhibits the growth of MCF-7, HS-578/T, and BT-549 breast cancer cells in vitro (GI50s = 0.99, 1.02, and 1.58 μM, respectively). Tilfrinib is a potent and selective breast tumor kinase (Brk) inhibitor (IC50 = 3.15 nM). Tilfrinib has >1000-fold selectivity for Brk over a panel of other kinases and inhibits proliferation of breast cancer cells in vitro.
2-(ethylamino)-2-thiophen-2-yl-1-cyclohexanone is an aralkylamine. This drug is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists. Tiletamine is chemically similar to another dissociative anesthetic, ketamine. Tiletamine hydrochloride, the salt form, exists as odorless white crystals. Proposed anesthetic with possible anticonvulsant and sedative properties.